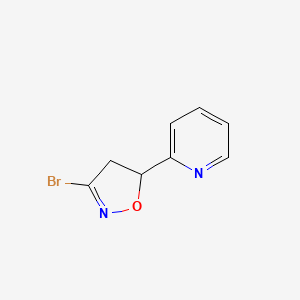
2-(5-bromo-1H-indol-1-yl)ethanamine
Descripción general
Descripción
“2-(5-bromo-1H-indol-1-yl)ethanamine” is a chemical compound with the molecular formula C10H11BrN2 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by a structure that combines a benzene ring and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of “2-(5-bromo-1H-indol-1-yl)ethanamine” consists of a benzene ring fused to a pyrrole ring, which is substituted at the 5-position with a bromine atom and at the 1-position with an ethanamine group . The InChI code for this compound is 1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 .Physical And Chemical Properties Analysis
“2-(5-bromo-1H-indol-1-yl)ethanamine” is a yellow to brown solid with a molecular weight of 239.11 g/mol . The compound’s InChI key is CGHUQJRRADEHTQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including those similar to “2-(5-bromo-1H-indol-1-yl)ethanamine,” have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Antibacterial Applications
The indole core is pivotal in the synthesis of inhibitors targeting bacterial enzymes. Research has shown that indole-based inhibitors can suppress bacterial cystathionine γ-lyase activity, which in turn enhances the sensitivity of bacteria to antibiotics . This application is crucial in the fight against antibiotic-resistant bacterial strains.
Anticorrosion Properties
Some indole derivatives have been evaluated for their potential in anticorrosion applications. By modifying the indole structure, researchers aim to develop compounds that can serve as protective agents against corrosion, bridging the gap between biomedical therapeutics and industrial applications .
Antioxidant Attributes
The indole nucleus is known to impart antioxidant properties to its derivatives. These properties are beneficial in combating oxidative stress, which is implicated in various diseases and aging processes. The antioxidant potential of indole derivatives makes them candidates for inclusion in pharmaceuticals and nutraceuticals .
Anticancer Potential
Indole derivatives have been extensively researched for their anticancer activities. The diverse biological activities of these compounds, including their ability to interact with various cellular targets, make them promising candidates for the development of new anticancer drugs .
Propiedades
IUPAC Name |
2-(5-bromoindol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQSFBATNPZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-indol-1-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



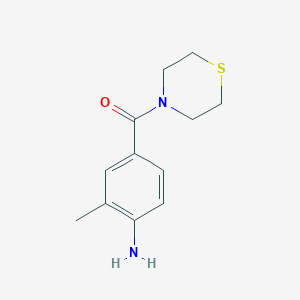
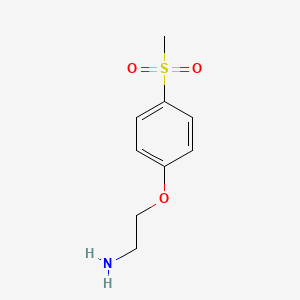
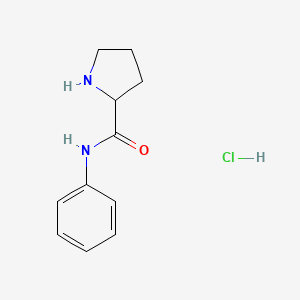
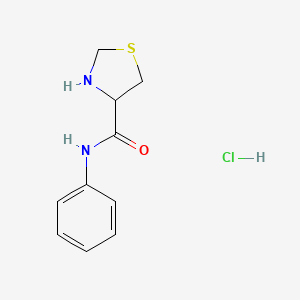
![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
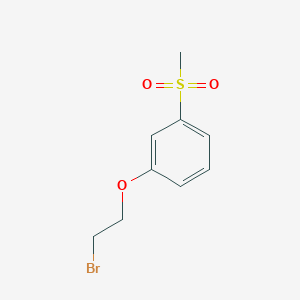
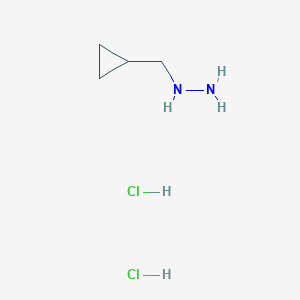
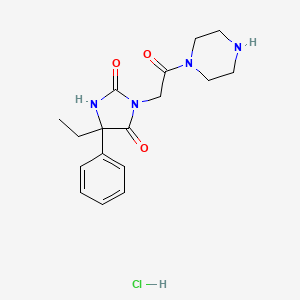
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
